The synthesis of 1-(4-tert-butylphenyl)-4-amino-4,5,6,7-tetrahydroindazole and related compounds is described in the literature. One reported method involves the reaction of functionalized cyclic enaminones with hydrazine hydrate. Specifically, 3-N-(aryl)amino-2-(N-aryl)thioamido-cyclohex-2-en-1-ones are reacted with hydrazine hydrate, resulting in cyclization and displacement of the 3-N-arylamine group by a hydrazine group. This leads to the formation of the desired 1-(4-tert-butylphenyl)-4-amino-4,5,6,7-tetrahydroindazole-4(5H)-one derivative. [] Further details on specific reaction conditions and yields can be found in the referenced publication.
Chemical Reactions Analysis
The chemical reactivity of 1-(4-tert-butylphenyl)-4-amino-4,5,6,7-tetrahydroindazole has been explored to a limited extent. One study investigated its reactions with acetone and p-nitrobenzaldehyde as a means to confirm the structure of the indazole derivative. [] The specific products and reaction conditions are not detailed here, but the study highlights the potential for further investigation of its chemical reactivity.
Applications
1-(4-Tert-butylphenyl)-4-amino-4,5,6,7-tetrahydroindazole has demonstrated potential as a starting point for the development of new drugs that target the adenosine A1 receptor. [] Specifically, this compound and its derivatives have shown promise as:
Adenosine A1 receptor antagonists: These compounds could be useful in the treatment of conditions where blocking the A1 receptor is beneficial, such as certain neurological disorders. [] Further research is needed to explore its therapeutic potential in specific disease models.
Compound Description: (E)-3-Alkyl-4-hydroxyimino-1-phenyl-4,5,6,7-tetrahydroindazoles (XII) are a series of compounds studied for their reactions in polyphosphoric acid []. These compounds feature an oxime group at the 4-position of the tetrahydroindazole ring.
Relevance: This series of compounds are considered structurally related to 1-(4-Tert-butylphenyl)-4-amino-4,5,6,7-tetrahydroindazole due to the shared tetrahydroindazole core and the presence of a substituent at the 4-position. Both structures possess variations at the 1 and 3 positions of the tetrahydroindazole. While the target compound has a tert-butylphenyl group at the 1-position and an amino group at the 4-position, compounds (XII) have a phenyl group at the 1-position and an alkyl group at the 3-position, along with a hydroxyimino group at the 4-position [].
3-Alkyl-4-amino-1-phenylindazoles (XIII)
Compound Description: 3-Alkyl-4-amino-1-phenylindazoles (XIII) are products formed from the reaction of (E)-3-Alkyl-4-hydroxyimino-1-phenyl-4,5,6,7-tetrahydroindazoles (XII) in polyphosphoric acid []. Notably, these compounds represent the aromatized versions of the tetrahydroindazole core.
Relevance: The structural similarity between 3-Alkyl-4-amino-1-phenylindazoles (XIII) and 1-(4-Tert-butylphenyl)-4-amino-4,5,6,7-tetrahydroindazole lies in the shared indazole core structure and the presence of an amino group at the 4-position. While the target compound retains a tetrahydroindazole structure, compounds (XIII) are aromatized []. Additionally, variations exist in the substituents at the 1 and 3 positions: the target compound has a tert-butylphenyl group at the 1-position, while compounds (XIII) have a phenyl group at the 1-position and an alkyl group at the 3-position [].
Compound Description: 3-Alkyl-4-oxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepines (XIV) are identified as abnormal Beckmann products formed from the reaction of (E)-3-Alkyl-4-hydroxyimino-1-phenyl-4,5,6,7-tetrahydroindazoles (XII) in polyphosphoric acid []. They exhibit a distinct ring expansion compared to the starting indazole core.
Relevance: While structurally distinct from 1-(4-Tert-butylphenyl)-4-amino-4,5,6,7-tetrahydroindazole due to the expanded ring system, compounds (XIV) share a common origin from the tetrahydroindazole core, similar to the target compound. Both are derived from modifications of the tetrahydroindazole scaffold, highlighting the diverse reactivity of this chemical framework [].
Compound Description: 3-Alkyl-6,6-dimethyl-4-oxo-1-phenyl-4,5,6,7-tetrahydroindazoles (XXIV) are a series of compounds investigated for their reactivity in Schmidt reactions []. These compounds are structurally similar to the (E)-3-Alkyl-4-hydroxyimino-1-phenyl-4,5,6,7-tetrahydroindazoles (XII), but lack the oxime functionality at the 4-position.
Relevance: Compounds (XXIV) share a close structural resemblance to 1-(4-Tert-butylphenyl)-4-amino-4,5,6,7-tetrahydroindazole, both featuring a tetrahydroindazole core. The primary differences lie in the substituents at the 1-, 3-, 4-, and 6-positions. While the target compound possesses a 4-Tert-butylphenyl group at the 1-position, an amino group at the 4-position, and no substituents at the 3- and 6-positions, compounds (XXIV) have a phenyl group at the 1-position, an alkyl group at the 3-position, an oxo group at the 4-position, and two methyl groups at the 6-position []. These variations highlight the potential for modifying the tetrahydroindazole scaffold to generate diverse chemical entities.
6,6-Dimethyl-4-oxo-1-phenyl-4,5,6,7-tetrahydroindazole and its (Z)-oxime
Compound Description: This specific tetrahydroindazole derivative and its corresponding (Z)-oxime were investigated for their reactivity in both Beckmann and Schmidt reactions [].
Relevance: Both 6,6-Dimethyl-4-oxo-1-phenyl-4,5,6,7-tetrahydroindazole and its (Z)-oxime are structurally analogous to 1-(4-Tert-butylphenyl)-4-amino-4,5,6,7-tetrahydroindazole. The key distinction lies in the substituents: the target compound has a 4-tert-butylphenyl at the 1-position and an amino group at the 4-position, whereas these analogues have a phenyl ring at the 1-position, a dimethyl substitution at the 6-position, and either an oxo group or a (Z)-oxime group at the 4-position []. This comparison underscores the versatility of the tetrahydroindazole core for exploring structure-activity relationships.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.